molecular formula C11H15N3O3 B14528741 N-Butyl-3-(5-nitro-1H-pyrrol-2-YL)prop-2-enamide CAS No. 62427-40-1

N-Butyl-3-(5-nitro-1H-pyrrol-2-YL)prop-2-enamide

Cat. No.: B14528741
CAS No.: 62427-40-1
M. Wt: 237.25 g/mol
InChI Key: GMGCVLIVOKDPTF-UHFFFAOYSA-N
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Description

N-Butyl-3-(5-nitro-1H-pyrrol-2-YL)prop-2-enamide is a synthetic organic compound that belongs to the class of nitro-substituted pyrroles

Properties

CAS No.

62427-40-1

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

N-butyl-3-(5-nitro-1H-pyrrol-2-yl)prop-2-enamide

InChI

InChI=1S/C11H15N3O3/c1-2-3-8-12-11(15)7-5-9-4-6-10(13-9)14(16)17/h4-7,13H,2-3,8H2,1H3,(H,12,15)

InChI Key

GMGCVLIVOKDPTF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C=CC1=CC=C(N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-(5-nitro-1H-pyrrol-2-YL)prop-2-enamide typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and a carboxylic acid, followed by acid-mediated cyclization . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-(5-nitro-1H-pyrrol-2-YL)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents such as sodium borohydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

N-Butyl-3-(5-nitro-1H-pyrrol-2-YL)prop-2-enamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-3-(5-nitro-1H-pyrrol-2-YL)prop-2-enamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring can also participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-3-(5-nitro-1H-pyrrol-2-YL)prop-2-enamide is unique due to the presence of the butyl and nitro groups, which confer distinct chemical properties and potential applications compared to other pyrrole derivatives. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

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